1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane
Description
1-{[4-(4-Morpholinylsulfonyl)phenoxy]acetyl}azepane is a heterocyclic compound featuring an azepane ring linked via an acetyl group to a phenoxy moiety substituted with a 4-morpholinylsulfonyl group. This structure combines a seven-membered azepane ring, known for conformational flexibility, with a sulfonated aromatic system that may enhance solubility and target binding.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c21-18(19-9-3-1-2-4-10-19)15-25-16-5-7-17(8-6-16)26(22,23)20-11-13-24-14-12-20/h5-8H,1-4,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWOYJPEWPJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of metabolic disorders and therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane features a morpholinylsulfonyl group attached to a phenoxyacetyl moiety, which is linked to an azepane ring. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane can influence several biological pathways, particularly those related to lipid metabolism and receptor modulation. The compound's potential as a therapeutic agent is primarily linked to its interaction with key metabolic enzymes and receptors.
Key Biological Activities
- Inhibition of Acetyl-CoA Carboxylase (ACC) : ACC plays a crucial role in fatty acid synthesis, making it a target for obesity and diabetes treatment. Compounds that inhibit ACC can reduce lipogenesis, thereby aiding in weight management and metabolic health.
- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : PPARs are nuclear receptors that regulate fatty acid storage and glucose metabolism. Modulating these receptors can improve insulin sensitivity and lipid profiles.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of related compounds, leading to the identification of dual modulators for ACC and PPARs. These findings suggest that 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane could exhibit similar dual activity.
Case Studies
- Study on ACC Inhibition : A study published in Journal of Medicinal Chemistry evaluated various acetamide derivatives for their ability to inhibit ACC. The results indicated that specific modifications could enhance ACC inhibitory activity while maintaining PPAR agonistic effects .
- Metabolic Syndrome Treatment : Another research project focused on the therapeutic potential of dual ACC/PPAR modulators in treating metabolic syndrome. The study demonstrated significant improvements in lipid profiles and glucose tolerance in animal models treated with these compounds .
Data Table: Biological Activities of Related Compounds
| Compound Name | ACC Inhibition | PPAR Activation | Therapeutic Potential |
|---|---|---|---|
| 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane | Moderate | High | Obesity, Type 2 Diabetes |
| N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide | High | Moderate | Dyslipidemia |
| Other Acetamide Derivatives | Variable | Variable | Various Metabolic Disorders |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Solubility : The target compound’s morpholinylsulfonyl group likely improves water solubility compared to tosyl () or chlorophenyl sulfonyl () analogs due to morpholine’s oxygen-rich structure .
- Molecular Weight : The target (394.49 g/mol) is lighter than dual-sulfonyl analogs (e.g., 488.06 g/mol in ), which may favor better bioavailability .
Pharmacological Inferences
While direct activity data for the target compound is absent, insights can be drawn from analogs:
- Estrogenic Modulation: Compounds with phenoxy and morpholine groups (e.g., ) show estrogenic/anti-estrogenic activity. The target’s phenoxyacetyl moiety may similarly interact with estrogen receptors .
- CNS Potential: Fluorophenyl and piperazinyl groups in are associated with CNS activity. The target lacks these groups but may still penetrate the blood-brain barrier due to moderate molecular weight .
- Metabolic Stability : Sulfonyl groups in are prone to enzymatic cleavage, but the target’s morpholinylsulfonyl group might resist hydrolysis better than methylphenyl sulfonyl () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
